
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
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Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a tetrahydronaphthalene moiety and a thiadiazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O2S, with a molecular weight of 321.4 g/mol. The structural components include:
- Tetrahydronaphthalene moiety : Contributes to hydrophobic interactions and potential binding affinity to biological targets.
- Thiadiazole ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 (Colon) | 3–4 | Induces apoptosis |
Compound B | Jurkat E6.1 (T-cell leukemia) | 8 | Inhibits cell proliferation |
N-(4-chlorophenyl) | Breast carcinoma (T47D) | 1.16 | Antiproliferative effects |
In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis without affecting normal cells significantly .
Antimicrobial Activity
The thiadiazole moiety is also associated with antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity. The incorporation of different substituents can enhance this activity.
Case Study: Antimicrobial Efficacy
A study evaluating various thiadiazole derivatives found that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Binding to receptors that regulate apoptosis and cell proliferation.
- DNA Interaction : Potential intercalation into DNA leading to inhibition of replication in cancer cells.
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated significant biological activities:
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit anticancer properties by targeting various cellular mechanisms. For instance:
- Mechanism of Action : The compound may inhibit DNA synthesis and affect cell division processes critical in cancer proliferation. It has been shown to interact with key kinases involved in tumorigenesis .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. It may modulate inflammatory pathways by interacting with enzymes such as lipoxygenases or cyclooxygenases .
Case Studies
Several studies have documented the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound’s reactivity stems from its heterocyclic thiadiazole core, a tetrahydronaphthalenyl group, and a carboxamide linker. The thiadiazole ring (with sulfur and nitrogen atoms) enhances electrophilicity, while the hydroxyl and methyl groups on the tetrahydronaphthalenyl moiety modulate solubility and steric interactions. The carboxamide group enables hydrogen bonding with biological targets .
Methodological Insight :
- Use density functional theory (DFT) to calculate charge distribution and identify reactive sites.
- Compare with analogs (e.g., thiazole derivatives in ) to isolate structural contributions to activity .
Q. How can researchers optimize synthetic routes for high-purity yields?
Synthesis typically involves multi-step reactions, such as coupling thiadiazole precursors with functionalized tetrahydronaphthalenyl intermediates. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain 60–80°C during carboxamide bond formation to avoid side reactions.
- Ultrasound-assisted methods : Enhance reaction rates by 30–40% compared to traditional heating .
Example Protocol :
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Thiadiazole-5-carbonyl chloride + tetrahydronaphthalenyl amine (DMF, 70°C) | 65–75% |
2 | Purification via column chromatography (hexane:EtOAc 3:1) | >95% purity |
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the tetrahydronaphthalenyl and thiadiazole groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 317.37 for C₁₄H₁₅N₅O₂S) .
- HPLC : Monitor purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability.
- Molecular Dynamics (MD) : Assess binding affinity to target proteins (e.g., kinases) by modeling ligand-receptor interactions over 100-ns trajectories .
Case Study :
highlights ICReDD’s approach using reaction path searches to prioritize derivatives with optimal LogP (1.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration.
Q. What experimental strategies resolve contradictions between in vitro and in vivo bioactivity data?
Discrepancies often arise from poor solubility or off-target effects. Solutions include:
- Prodrug design : Introduce ester groups to enhance solubility (e.g., ’s tetrahydronaphthalenyl methanol derivatives).
- Microsomal stability assays : Identify metabolic hotspots using liver microsomes + NADPH cofactors .
Data Analysis Workflow :
Compare IC₅₀ values across cell lines (e.g., HepG2 vs. primary hepatocytes).
Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do structural modifications address solubility-bioactivity trade-offs?
Substituent effects on solubility and activity:
Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
---|---|---|
-OH (Parent) | 0.12 | 1.2 |
-OCH₃ | 0.08 | 0.9 |
-SO₂NH₂ | 0.35 | 2.8 |
Methodology :
- Use co-solvent systems (e.g., PEG-400 + saline) for in vivo formulations.
- Synthesize zwitterionic derivatives (e.g., ’s pyrazoline analogs) to balance hydrophilicity .
Q. What advanced techniques elucidate mechanisms of action in complex biological systems?
- CRISPR-Cas9 screening : Identify gene knockouts that abolish compound efficacy.
- Thermal proteome profiling (TPP) : Map target engagement across the proteome .
- Cryo-EM : Resolve ligand-bound protein structures at <3 Å resolution.
Q. How can researchers validate off-target effects without high-throughput screening?
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-13(21-18-17-10)14(19)16-9-15(20)7-6-11-4-2-3-5-12(11)8-15/h2-5,20H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJTVNMCQLJULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.